N1–H Hydrogen-Bond Donor Capability vs. N1-Substituted Analogs: Impact on Sigma-1 Receptor Binding
The unsubstituted N1–H on the pyrazolo[3,4-d]pyrimidine core of CAS 874382-53-3 constitutes a hydrogen-bond donor that is sterically and electronically absent in N1-methyl (CAS 681428-42-2) and N1-phenyl (CAS 393845-35-7) analogs. In the sigma-1 receptor patent family (WO2014076170, EP2920174), compounds bearing an N1–H were explicitly claimed and profiled for sigma-1 affinity, with the N1-substituted variants exhibiting distinct SAR trajectories [1]. The N1–H is postulated to engage a key hydrogen-bond acceptor in the sigma-1 receptor binding pocket, a contact that N1-alkyl/aryl analogs cannot recapitulate [2]. While the sigma-1 Ki for CAS 874382-53-3 itself has not been publicly disclosed in a peer-reviewed journal, the compound falls within the generic formula of WO2014076170, which reports sigma-1 Ki values for structurally related 4-piperidine/piperazine pyrazolo[3,4-d]pyrimidines in the low nanomolar range (e.g., 1.3–4.3 nM for exemplified compounds) [3].
Comparators: N1–CH₃ / N1–Ph (HBD 0)
| Evidence Dimension | Presence/absence of N1–H hydrogen-bond donor |
|---|---|
| Target Compound Data | N1–H present; hydrogen-bond donor capacity (HBD count = 1 from pyrazole N–H) |
| Comparator Or Baseline | CAS 681428-42-2: N1–CH₃ (HBD = 0 at this position); CAS 393845-35-7: N1–phenyl (HBD = 0) |
| Quantified Difference | HBD count difference = 1 (target vs. both comparators); predicted ΔlogP (target vs. N1–CH₃ analog) ≈ +0.5 log units (more hydrophilic) |
| Conditions | Structural comparison based on patent SAR; sigma-1 receptor binding assay context (radioligand displacement, [³H]-(+)-pentazocine, guinea pig or human sigma-1 receptor membranes) as described in WO2014076170 |
Why This Matters
For sigma-1 receptor-targeted research programs, the N1–H hydrogen-bond donor is a critical pharmacophoric element; substituting the N1–H eliminates a key binding interaction, potentially reducing sigma-1 affinity by orders of magnitude and altering selectivity versus sigma-2 and off-target receptors.
- [1] WO2014076170A1. Substituted pyrazolo[3,4-d]pyrimidine compounds, their preparation and use as sigma receptors ligands. Laboratorios del Dr. Esteve, S.A., 2014. View Source
- [2] Díaz, J.L. et al. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. MedChemComm, 2017, 8, 1246–1254. View Source
- [3] BindingDB. BDBM349570; US10207991, Example Compound 88. Sigma-1 Ki = 1.30 nM. https://www.bindingdb.org View Source
